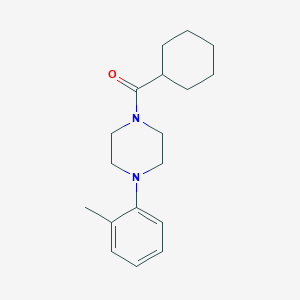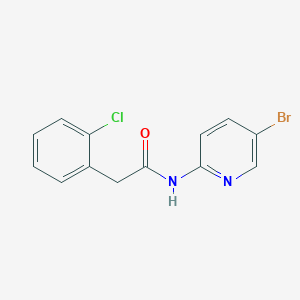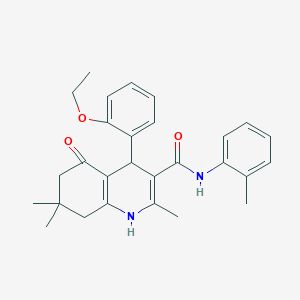
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine (CPP) is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is a piperazine derivative that acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. CPP has been used in various scientific studies to investigate the mechanisms underlying neurological disorders and to develop new treatments for these conditions.
作用机制
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine acts as an antagonist at the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The NMDA receptor is activated by the binding of glutamate and requires the presence of a co-agonist, such as glycine or D-serine, to open the ion channel. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine binds to the NMDA receptor at the phencyclidine (PCP) binding site, which is located within the ion channel, and blocks the influx of calcium ions into the neuron. This inhibition of calcium influx leads to a decrease in the activity of the NMDA receptor and a reduction in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects on the brain. Studies have demonstrated that 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can reduce the activity of the NMDA receptor and decrease the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a reduction in synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has also been shown to increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in lab experiments is its ability to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease. However, one of the limitations of using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in lab experiments is its potential toxicity and side effects. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to cause neurotoxicity and neuronal damage at high doses, and caution should be exercised when using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in experimental settings.
未来方向
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of new drugs that target the NMDA receptor and improve cognitive function and memory in patients with neurological disorders. Another area of interest is the investigation of the role of the NMDA receptor in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to determine the optimal dosage and administration of 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in order to minimize its potential toxicity and side effects.
合成方法
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate and 2-methylphenylmagnesium bromide. The resulting product can be purified using column chromatography and recrystallization. Other methods of 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine synthesis include the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate and 2-methylphenylmagnesium bromide in the presence of a palladium catalyst.
科学研究应用
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been extensively used in scientific research as a tool to investigate the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Studies have demonstrated that 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can enhance cognitive function and memory in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease.
属性
IUPAC Name |
cyclohexyl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-7-5-6-10-17(15)19-11-13-20(14-12-19)18(21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKWTJGSTZBAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)




![6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)
![4-[3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4985410.png)